Nudicauline
Nudicauline
It is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with a selectivity comparable to that of Methyllycaconitine at the brain sites (nanomolar affinity). It is a potent medium-acting non depolarizing neuromuscular blocker and a myorelaxant. Alkaloid , from plants of the Ranunculaceae family
Recent studies show that Nudikauline perchlorate acts as neuronal alpha-Bungarotoxin-sensitive brain nicotinic receptors antagonist, with a comparable affinity to Methyllycaconitine.
NUDIKAULINE Perchlorate(cas 99815-83-5) is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with a selectivity comparable to that of Methyllycaconitine at the brain sites (nanomolar affinity). It is a potent medium-acting non depolarizing neuromuscular blocker and a myorelaxant. Alkaloid, from plants of the Ranunculaceae family Recent studies show that Nudikauline perchlorate acts as neuronal alpha-Bungarotoxin-sensitive brain nicotinic receptors antagonist, with a comparable affinity to Methyllycaconitine.
Recent studies show that Nudikauline perchlorate acts as neuronal alpha-Bungarotoxin-sensitive brain nicotinic receptors antagonist, with a comparable affinity to Methyllycaconitine.
NUDIKAULINE Perchlorate(cas 99815-83-5) is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with a selectivity comparable to that of Methyllycaconitine at the brain sites (nanomolar affinity). It is a potent medium-acting non depolarizing neuromuscular blocker and a myorelaxant. Alkaloid, from plants of the Ranunculaceae family Recent studies show that Nudikauline perchlorate acts as neuronal alpha-Bungarotoxin-sensitive brain nicotinic receptors antagonist, with a comparable affinity to Methyllycaconitine.
Brand Name:
Vulcanchem
CAS No.:
99815-83-5
VCID:
VC20746244
InChI:
InChI=1S/C38H50N2O11/c1-7-39-17-35(18-50-33(44)21-10-8-9-11-24(21)40-27(42)14-19(2)32(40)43)13-12-26(48-5)37-23-15-22-25(47-4)16-36(45,28(23)29(22)51-20(3)41)38(46,34(37)39)31(49-6)30(35)37/h8-11,19,22-23,25-26,28-31,34,45-46H,7,12-18H2,1-6H3/t19-,22+,23+,25-,26-,28+,29-,30+,31-,34-,35-,36+,37+,38+/m0/s1
SMILES:
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C
Molecular Formula:
C38H50N2O11
Molecular Weight:
710.8 g/mol
Nudicauline
CAS No.: 99815-83-5
Cat. No.: VC20746244
Molecular Formula: C38H50N2O11
Molecular Weight: 710.8 g/mol
Purity: 96% (TLC, mass-spectrometry)
* For research use only. Not for human or veterinary use.

Specification
Description | It is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with a selectivity comparable to that of Methyllycaconitine at the brain sites (nanomolar affinity). It is a potent medium-acting non depolarizing neuromuscular blocker and a myorelaxant. Alkaloid , from plants of the Ranunculaceae family Recent studies show that Nudikauline perchlorate acts as neuronal alpha-Bungarotoxin-sensitive brain nicotinic receptors antagonist, with a comparable affinity to Methyllycaconitine. NUDIKAULINE Perchlorate(cas 99815-83-5) is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with a selectivity comparable to that of Methyllycaconitine at the brain sites (nanomolar affinity). It is a potent medium-acting non depolarizing neuromuscular blocker and a myorelaxant. Alkaloid, from plants of the Ranunculaceae family Recent studies show that Nudikauline perchlorate acts as neuronal alpha-Bungarotoxin-sensitive brain nicotinic receptors antagonist, with a comparable affinity to Methyllycaconitine. |
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CAS No. | 99815-83-5 |
Molecular Formula | C38H50N2O11 |
Molecular Weight | 710.8 g/mol |
IUPAC Name | [(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
Standard InChI | InChI=1S/C38H50N2O11/c1-7-39-17-35(18-50-33(44)21-10-8-9-11-24(21)40-27(42)14-19(2)32(40)43)13-12-26(48-5)37-23-15-22-25(47-4)16-36(45,28(23)29(22)51-20(3)41)38(46,34(37)39)31(49-6)30(35)37/h8-11,19,22-23,25-26,28-31,34,45-46H,7,12-18H2,1-6H3/t19-,22+,23+,25-,26-,28+,29-,30+,31-,34-,35-,36+,37+,38+/m0/s1 |
Standard InChI Key | IPWQJEONCUFCOR-SMGABUFOSA-N |
Isomeric SMILES | CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
SMILES | CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
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